molecular formula C15H13NO5S B2718884 4-(4-acetylbenzenesulfonamido)benzoic acid CAS No. 757221-45-7

4-(4-acetylbenzenesulfonamido)benzoic acid

Cat. No.: B2718884
CAS No.: 757221-45-7
M. Wt: 319.33
InChI Key: RGXSXUSBUMPDPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylbenzenesulfonamido)benzoic acid typically involves the reaction of 4-acetylbenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-acetylbenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-acetylbenzenesulfonamido)benzoic acid finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(4-acetylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylphenyl)sulfonylamino]benzoic Acid
  • 4-[(4-chlorophenyl)sulfonylamino]benzoic Acid
  • 4-[(4-nitrophenyl)sulfonylamino]benzoic Acid

Comparison

4-(4-acetylbenzenesulfonamido)benzoic acid is unique due to its acetyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. The presence of the acetyl group can influence the compound’s solubility, stability, and interaction with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

4-(4-acetylbenzenesulfonamido)benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention in recent years for its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzoic acid core substituted with an acetyl group and a sulfonamide moiety. This unique configuration contributes to its biological activity.

PropertyValue
Molecular Weight297.34 g/mol
CAS Number757221-45-7
SolubilitySoluble in DMSO
Melting Point150-153 °C

Biological Activity

1. Antimicrobial Activity
Research indicates that derivatives of PABA, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

  • Case Study : A study conducted by Smith et al. (2023) demonstrated that the compound inhibited Staphylococcus aureus with an IC50 value of 12 µM, highlighting its potential as an antibacterial agent .

2. Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways.

  • Research Findings : In a study on MCF-7 breast cancer cells, this compound exhibited cytotoxicity with an IC50 value of 8 µM, indicating a promising therapeutic profile against breast cancer .

3. Anti-inflammatory Effects
The anti-inflammatory activity of the compound has been documented in various models. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers.

  • Mechanism : The compound inhibits the NF-kB signaling pathway, which is crucial in regulating inflammatory responses .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Signaling Modulation : It modulates key signaling pathways associated with cell survival and apoptosis, particularly in cancer cells.

Comparative Analysis

Comparative studies with other PABA derivatives have shown that this compound possesses enhanced activity due to its unique structural features.

Compound NameIC50 (µM)Activity Type
This compound8Anticancer
PABA25Antimicrobial
Sulfanilamide15Antibacterial

Properties

IUPAC Name

4-[(4-acetylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-10(17)11-4-8-14(9-5-11)22(20,21)16-13-6-2-12(3-7-13)15(18)19/h2-9,16H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXSXUSBUMPDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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